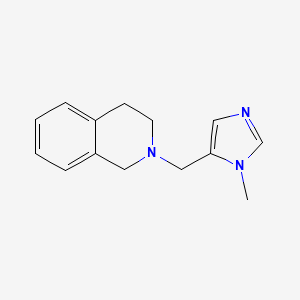
2-Chloro-4-(1-imidazolyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(1-imidazolyl)benzaldehyde is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 . It is a solid substance and is typically stored in a refrigerator .
Synthesis Analysis
The synthesis of imidazoles, the class of compounds to which this compound belongs, has seen recent advances . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2O/c11-10-5-9 (2-1-8 (10)6-14)13-4-3-12-7-13/h1-7H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, imidazoles in general are known to be involved in a variety of chemical reactions . The reaction conditions for these reactions are often mild enough to include a variety of functional groups .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 206.63 and is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Efficient Synthesis of Imidazole Derivatives
2-Chloro-4-(1-imidazolyl)benzaldehyde serves as a precursor for the synthesis of biologically active compounds. A novel method has been developed for the synthesis of imidazole derivatives using this compound, showcasing its importance in producing analogs with potential biological activities (Davood, Alipour, & Shafiee, 2008).
Ratiometric Fluorescent Probing
It's utilized in the design of novel ratiometric fluorescent probes for cysteine and homocysteine, demonstrating a significant emission shift. This application is crucial for quantitative detection in various biological and chemical assays (Lin et al., 2008).
Catalysis and Synthesis Enhancement
This compound is instrumental in catalytic processes, such as the microwave-promoted synthesis of trisubstituted imidazoles, showcasing its versatility in facilitating efficient chemical reactions under solvent-free conditions (Naeimi & Aghaseyedkarimi, 2015).
Enzyme Catalyzed Asymmetric C–C Bond Formation
In research focusing on enzyme-catalyzed reactions, this compound has been explored for its potential in asymmetric synthesis, further highlighting its applicability in developing enantioselective chemical processes (Kühl et al., 2007).
Lewis Acid Catalysis
The compound finds application in Lewis acid catalysis, where its derivatives facilitate transformations in organic synthesis, emphasizing its role in enhancing reaction efficiencies (Horike et al., 2008).
Oxidative and Reduction Reactions
Its derivatives have been used to study oxidative properties and catalytic activities, such as the oxidation of benzyl alcohol to benzaldehyde, underscoring its utility in industrial applications and organic synthesis (Sharma, Soni, & Dalai, 2012).
Safety and Hazards
2-Chloro-4-(1-imidazolyl)benzaldehyde is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-chloro-4-imidazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUCGRMFXGLDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2830953.png)
![1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2830956.png)


![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2830961.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide](/img/structure/B2830963.png)


![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)

![(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2830971.png)
